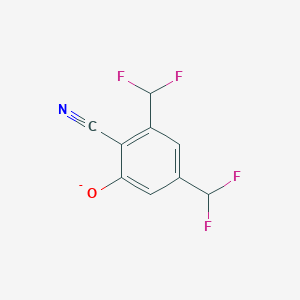![molecular formula C19H17N3OS B10938423 2-{[4-(naphthalen-2-yl)pyrimidin-2-yl]sulfanyl}-N-(prop-2-en-1-yl)acetamide](/img/structure/B10938423.png)
2-{[4-(naphthalen-2-yl)pyrimidin-2-yl]sulfanyl}-N-(prop-2-en-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-ALLYL-2-{[4-(2-NAPHTHYL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE is a complex organic compound that features a naphthyl group, a pyrimidinyl group, and an allyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-ALLYL-2-{[4-(2-NAPHTHYL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE typically involves the reaction of 2-naphthylamine with allyl bromide to form an intermediate, which is then reacted with 2-chloropyrimidine under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K~2~CO~3~).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of production.
Chemical Reactions Analysis
Types of Reactions
N~1~-ALLYL-2-{[4-(2-NAPHTHYL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H~2~O~2~) or potassium permanganate (KMnO~4~).
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride (LiAlH~4~).
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidinyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Sodium hydride (NaH) in dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N~1~-ALLYL-2-{[4-(2-NAPHTHYL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N1-ALLYL-2-{[4-(2-NAPHTHYL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Pathways involved may include signal transduction pathways related to cell growth and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- N-ALLYL-N-(1-NAPHTHYL)-4-(4-NITROPHENYL)-1,3-THIAZOL-2-AMINE
- N-(4-(2-METHOXYPHENYL)-1-PIPERAZINYL)-N-(1-(2-NAPHTHYL)ETHYLIDENE)AMINE
Uniqueness
N~1~-ALLYL-2-{[4-(2-NAPHTHYL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both naphthyl and pyrimidinyl groups allows for diverse interactions with biological targets, making it a versatile compound for research and development.
Properties
Molecular Formula |
C19H17N3OS |
|---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
2-(4-naphthalen-2-ylpyrimidin-2-yl)sulfanyl-N-prop-2-enylacetamide |
InChI |
InChI=1S/C19H17N3OS/c1-2-10-20-18(23)13-24-19-21-11-9-17(22-19)16-8-7-14-5-3-4-6-15(14)12-16/h2-9,11-12H,1,10,13H2,(H,20,23) |
InChI Key |
BYFYXPMJMCFDQZ-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNC(=O)CSC1=NC=CC(=N1)C2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8,9-dimethyl-2-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10938347.png)
![1-ethyl-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N,3-dimethyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10938351.png)
![2-[(5-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methylpropyl)acetamide](/img/structure/B10938356.png)

![N-[2-(dimethylamino)ethyl]-3-methyl-6-(3-nitrophenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10938367.png)
![6-(4-fluorophenyl)-3-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10938382.png)
![4-(Difluoromethyl)-6-(3,4-dimethoxyphenyl)-2-[4-(furan-2-ylmethyl)piperazin-1-yl]pyrimidine](/img/structure/B10938383.png)
![[7-(4-Chlorophenyl)-5-(trifluoromethyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl](4-fluorophenyl)methanone](/img/structure/B10938386.png)
![3-({1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-yl}carbamoyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B10938388.png)
![6-(4-fluorophenyl)-3-methyl-N-[5-methyl-1-(propan-2-yl)-1H-pyrazol-3-yl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10938392.png)
![3-(4-fluorophenyl)-6-phenyl-N-(pyridin-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10938398.png)
![ethyl 1-[3-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanoyl]piperidine-4-carboxylate](/img/structure/B10938400.png)
![(5Z)-5-[4-(difluoromethoxy)-3-methoxybenzylidene]-3-(furan-2-ylmethyl)-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B10938404.png)
![N-[1-(1-Adamantyl)ethyl]-2-(1H-1,2,3,4-tetraazol-1-YL)acetamide](/img/structure/B10938410.png)
